molecular formula C8H8ClN3O B3217526 6-chloro-N-cyclopropylpyridazine-3-carboxamide CAS No. 1179880-12-6

6-chloro-N-cyclopropylpyridazine-3-carboxamide

Cat. No.: B3217526
CAS No.: 1179880-12-6
M. Wt: 197.62
InChI Key: GLUKDYKSLKTPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-cyclopropylpyridazine-3-carboxamide ( 1178209-39-6) is a chemical compound classified as a heterocyclic building block, supplied for research and development purposes . It has a molecular formula of C10H12ClN3O and a molecular weight of 225.67 g/mol . The compound typically has a purity of 95% . As a heterocyclic building block, this pyridazine carboxamide derivative is a valuable synthetic intermediate for chemists working in medicinal and pesticide chemistry . The structure features a carboxamide linkage to a cyclopropyl group and a chloro substituent on the pyridazine ring, a pharmacophore motif present in various bioactive molecules. Related pyridine-3-carboxamide scaffolds have demonstrated significant antifungal activity by inhibiting succinate dehydrogenase (SDH) and have shown promise as agents against bacterial pathogens like Ralstonia solanacearum . This makes this compound a compound of interest for developing new agrochemicals and antimicrobial agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-cyclopropylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-4-3-6(11-12-7)8(13)10-5-1-2-5/h3-5H,1-2H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUKDYKSLKTPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro N Cyclopropylpyridazine 3 Carboxamide and Its Structural Analogues

Established Synthetic Pathways for the Pyridazine (B1198779) Core Structure

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry. wikipedia.org Its synthesis is well-established, with numerous methods available for constructing this core structure.

Cyclization and Ring-Formation Strategies

The most fundamental approach to synthesizing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine (B178648) or its derivatives. wikipedia.org This reaction forms the dihydropyridazine, which can then be oxidized to the aromatic pyridazine. Variations of this strategy are numerous and offer access to a wide range of substituted pyridazines.

Another powerful method is the use of cycloaddition reactions, particularly the Diels-Alder reaction. organic-chemistry.orgresearchgate.net For instance, electron-deficient dienophiles can react with 1,2,4,5-tetrazines, followed by the elimination of dinitrogen, to yield the pyridazine ring. researchgate.net This method provides a high degree of control over the substitution pattern of the final product.

More recent strategies involve metal-catalyzed cyclizations. Copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been shown to be an efficient route to 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org These modern methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Cyclization Strategy Reactants Key Features Reference
Condensation1,4-Diketones/4-Ketoacids + HydrazinesClassic, versatile method. wikipedia.org
Inverse Electron Demand Diels-Alder1,2,4,5-Tetrazines + Alkenes/AlkynesHigh regioselectivity, forms aromatic ring directly. researchgate.net
Copper-Catalyzed Cyclizationβ,γ-Unsaturated HydrazonesMild conditions, good functional group tolerance. organic-chemistry.org
Aza-Diels-Alder Reaction1,2,3-Triazines + 1-PropynylaminesHighly regioselective for pyridazin-3-amines. organic-chemistry.org

Halogenation and Introduction of Chloro Substituents

Introducing a chloro substituent onto a pre-formed pyridazine ring is a critical step. Due to the electron-deficient nature of the pyridazine ring, direct electrophilic halogenation can be challenging and often requires harsh conditions, which may not be compatible with other functional groups. nih.govnsf.gov

A common strategy involves the conversion of pyridazinones (or hydroxypyridazines) to chloropyridazines using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a reliable method for introducing chlorine at positions activated by the adjacent carbonyl group.

More advanced methods have been developed to overcome the limitations of direct halogenation. One such approach involves a ring-opening and ring-closing sequence. nih.govnsf.govthieme-connect.com In this strategy, the pyridine (B92270) or diazine ring is temporarily opened to form a more reactive acyclic intermediate, such as a Zincke imine. nih.govnsf.gov This intermediate can undergo regioselective halogenation under mild conditions before the ring is closed again to yield the desired 3-halopyridine or diazine. nih.govthieme-connect.com This method offers excellent control over the position of halogenation. nih.govnsf.gov

Halogenation Method Reagent(s) Substrate Type Key Features Reference
DeoxychlorinationPOCl₃, PCl₅PyridazinonesStandard, effective method for converting C=O to C-Cl. nih.gov
Ring-Opening/ClosingTf₂O, Amine, N-HalosuccinimidePyridines/DiazinesAccesses challenging regiochemistries (e.g., 3-position) under mild conditions. nih.govnsf.govthieme-connect.com
Electrophilic Aromatic SubstitutionElemental Halides + Lewis/Brønsted AcidsPyridines/DiazinesOften requires harsh conditions and can lead to mixtures of isomers. nih.govnsf.gov

Functionalization Strategies for Cyclopropyl (B3062369) and Carboxamide Moieties

Once the 6-chloropyridazine core, bearing a carboxylic acid or its derivative at the 3-position, is synthesized, the final steps involve the formation of the N-cyclopropylcarboxamide side chain.

Amidation Reactions for Carboxamide Formation

The formation of the amide bond is a cornerstone of organic synthesis. To create the N-cyclopropylcarboxamide, 6-chloropyridazine-3-carboxylic acid is coupled with cyclopropylamine (B47189). This transformation is typically achieved by first activating the carboxylic acid.

Common methods include:

Conversion to an Acid Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride. This intermediate readily reacts with cyclopropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Peptide Coupling Reagents: A wide array of coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with cyclopropylamine. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a base like Hünig's base (N,N-diisopropylethylamine), are highly efficient and proceed under mild conditions. acs.org

Boron-Mediated Amidation: Boron-based reagents, such as B(OCH₂CF₃)₃, have emerged as effective promoters for the direct formation of amides from carboxylic acids and amines, often requiring heating but avoiding the need for pre-activation. acs.org

Amidation Method Reagents Key Features Reference
Acid Chloride FormationSOCl₂, (COCl)₂ then amineTwo-step process, highly reactive intermediate. researchgate.net
Peptide CouplingHBTU, Hünig's baseMild conditions, high yields, good for complex molecules. acs.org
Boron-Mediated CouplingB(OCH₂CF₃)₃Direct coupling, avoids pre-activation. acs.org

Stereoselective Introduction of the Cyclopropyl Group

The cyclopropylamine motif is prevalent in bioactive molecules. chemrxiv.orgchemrxiv.org While the cyclopropyl group in the target compound is achiral, the synthesis of substituted analogues often requires stereoselective methods. researchgate.net

Several methods exist for the stereoselective synthesis of cyclopropylamines:

Kulinkovich-Szymoniak Reaction: This titanium-mediated reaction allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents. chemrxiv.org

Metal-Catalyzed Cyclopropanation: Asymmetric cyclopropanation of alkenes using carbenoids, catalyzed by transition metals like rhodium or ruthenium, can produce cyclopropane (B1198618) derivatives with high enantioselectivity. chemrxiv.org These can then be converted to the corresponding amine.

From α-Chloroaldehydes: A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be achieved from α-chloroaldehydes via a zinc homoenolate intermediate that is trapped by an amine. chemrxiv.orgchemrxiv.org

Multi-component Reaction Approaches in Pyridazine Carboxamide Synthesis

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. acs.org While a specific MCR for 6-chloro-N-cyclopropylpyridazine-3-carboxamide is not prominently described, the principles can be applied to the synthesis of related pyridazine structures.

For example, ultrasound-promoted MCRs have been used to synthesize pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst. researchgate.net This approach combines Friedel–Crafts acylation, hydrazone formation, and intramolecular cyclization in one pot. researchgate.net Conceptually, a similar strategy could be envisioned where a 1,4-dicarbonyl precursor, hydrazine, and a chlorinating source are combined to build the chlorinated pyridazine core in a streamlined fashion, which could then be functionalized as described above. The development of such MCRs remains a key area of interest for improving the efficiency of heterocyclic synthesis. beilstein-journals.orgnih.gov

Catalytic Methods and Reaction Optimization

Catalytic methods are central to the synthesis of pyridazine derivatives, offering high efficiency, selectivity, and milder reaction conditions compared to stoichiometric reactions. Optimization of these reactions, often through the use of transition metals and advanced energy sources like microwave irradiation, is crucial for improving yields and reducing reaction times.

Transition metal catalysis is a cornerstone for the functionalization of pyridazine rings. liberty.edu Palladium-catalyzed reactions, in particular, are widely employed for forming carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the carboxamide moiety and introducing structural diversity. cornell.eduresearchgate.net

A primary strategy involves the palladium-catalyzed aminocarbonylation of halo-substituted pyridazines or pyridazinones. core.ac.ukresearchgate.net In this process, a halogenated pyridazine precursor (e.g., an iodo- or bromo-substituted pyridazine) reacts with an amine and carbon monoxide in the presence of a palladium catalyst. researchgate.net The catalyst, typically a palladium(0) complex, undergoes oxidative addition to the aryl halide. This is followed by the insertion of carbon monoxide and subsequent reaction with the amine nucleophile to form the desired carboxamide. core.ac.uk

The reactivity of the starting halide is a critical factor. Iodo-substituted pyridazines generally show higher reactivity and lead to complete conversion and high yields of the corresponding amides. core.ac.ukresearchgate.net Dihalo-substituted pyridazines can also be used to synthesize dicarboxamides. core.ac.uk Ruthenium catalysts have also been utilized in the synthesis of pyridazine derivatives through the in situ cyclization of alkyne diols. liberty.edu

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation Conditions for Pyridazine Scaffolds This table is generated based on data from analogous chemical reactions and serves as an illustrative example.

Halide PrecursorCatalystAmineSolventTemperature (°C)Yield (%)
5-Iodo-2-methylpyridazin-3(2H)-onePd(OAc)₂/dpppPrimary/Secondary AminesDMF50High
4,5-Dibromo-2-methylpyridazin-3(2H)-onePd(OAc)₂/dpppPrimary AminesDMF50Moderate to High
3,6-DiiodopyridazinePdCl₂(PPh₃)₂Various AminesAcetonitrile80Moderate to High
dppp = 1,3-Bis(diphenylphosphino)propane; DMF = Dimethylformamide

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govmdpi.com This technology is particularly advantageous for the synthesis of heterocyclic compounds like pyridazine-3-carboxamides. benthamdirect.com

In the context of synthesizing this compound analogues, microwave irradiation can be applied to key steps such as the aminodehalogenation or the amidation reaction. nih.gov For instance, the reaction between a 3-chloropyrazine-2-carboxamide (B1267238) precursor and various amines has been successfully performed in a microwave reactor, yielding the desired N-substituted aminopyrazine-2-carboxamides in significantly less time than conventional heating. nih.gov Multi-component reactions, which combine three or more reactants in a single step to form a complex product, are also highly amenable to microwave assistance, enhancing reaction rates and improving regioselectivity. mdpi.com

Reaction parameters such as temperature, time, and microwave power are optimized to achieve the best results. Protocols can vary significantly, from short, high-power irradiations (e.g., 2 minutes at 500 W and 150°C) to longer reaction times at lower power settings (e.g., 30 minutes at 120 W and 140°C). nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amide Formation This table is generated based on data from analogous chemical reactions and serves as an illustrative example.

Reaction TypeMethodTemperature (°C)TimeYield (%)
AminodehalogenationConventional Heating~80Several HoursModerate
AminodehalogenationMicrowave Irradiation14030 min50-96
Three-Component SynthesisConventional HeatingReflux10-12 h~60
Three-Component SynthesisMicrowave Irradiation1502 min~90

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For pyridazine-3-carboxamide (B1582110) analogues, this involves systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological effect. nih.govresearchgate.net

Key derivatization strategies for this scaffold include:

Modification of the N-substituent: The cyclopropyl group on the amide nitrogen can be replaced with various other alkyl, cycloalkyl, or aryl groups to probe the size and nature of the binding pocket.

Substitution on the Pyridazine Ring: The chlorine atom at the 6-position is a key site for modification. It can be substituted with other halogens, small alkyl groups, or hydrogen bond donors/acceptors via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. mdpi.com This helps to understand the electronic and steric requirements for activity.

Introduction of Aryl or Heteroaryl Groups: Attaching different aromatic or heteroaromatic rings to the pyridazine core can explore additional binding interactions, such as pi-stacking or hydrophobic interactions.

Scaffold Hopping and Bioisosterism: Replacing the pyridazine ring with other heterocycles (bioisosteres) while maintaining key functionalities can lead to improved properties. nih.gov

For example, in a series of pyridazine-3-carboxamides developed as CB2-selective agonists, various substituents were introduced on the pyridazine ring and the N-amide group. nih.gov The resulting compounds were tested in biological assays, and their potency (measured as EC₅₀ values) was correlated with the structural changes. This systematic approach revealed that specific substitutions led to compounds with nanomolar potency and high selectivity. nih.gov Similarly, SAR studies on related pyridine derivatives have shown that the presence and position of substituents like methoxy (B1213986) or hydroxyl groups can significantly enhance biological activity, whereas bulky groups or halogens may decrease it. nih.gov

Table 3: Illustrative SAR Data for Pyridazine-3-Carboxamide Analogues This table is a hypothetical representation based on published SAR principles for analogous compounds.

CompoundR¹ (at C-6)R² (on Amide N)Biological Activity (e.g., EC₅₀, nM)
Parent-Cl-Cyclopropyl50
Analogue A-CH₃-Cyclopropyl120
Analogue B-Cl-Isopropyl85
Analogue C-Cl-Phenyl25
Analogue D-OCH₃-Cyclopropyl30

These derivatization strategies, combined with catalytic synthesis methods, allow for the rapid generation of compound libraries to systematically explore the chemical space around the this compound core, ultimately leading to the identification of analogues with optimized activity profiles. researchgate.net

Mechanistic Investigations and Target Engagement of 6 Chloro N Cyclopropylpyridazine 3 Carboxamide

Identification and Validation of Specific Biological Targets

There is currently no publicly available research that identifies or validates specific biological targets for 6-chloro-N-cyclopropylpyridazine-3-carboxamide. Scientific studies detailing its binding partners or molecular targets have not been published.

Detailed Enzyme Kinetic Studies (e.g., Inhibition Constants, Mode of Inhibition)

Detailed enzyme kinetic studies, including the determination of inhibition constants (such as Ki or IC50 values) and the mode of inhibition for this compound against any specific enzyme, are not documented in the accessible scientific literature. Consequently, no data tables on its enzymatic activity can be provided.

Cellular Pathway Modulation and Signal Transduction Analysis

Information regarding the effects of this compound on cellular pathways and signal transduction is not available. There are no published studies that have investigated how this compound may alter cellular signaling cascades or other biological pathways.

Analysis of Ligand-Receptor Interactions and Binding Affinity

There is no available data from studies analyzing the ligand-receptor interactions or the binding affinity (such as Kd values) of this compound with any biological receptor.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro N Cyclopropylpyridazine 3 Carboxamide Derivatives

Impact of Substitutions on the Pyridazine (B1198779) Ring System

Research on related heterocyclic systems has shown that the nature of the substituent on the ring can have a profound impact on potency and selectivity. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be critical for their inhibitory activity. researchfloor.org Electron-withdrawing groups, such as cyano (-CN) and nitro (-NO2), were shown to increase binding energy compared to electron-donating groups like methyl (-CH3). researchfloor.org

Applying these principles to the 6-chloro-N-cyclopropylpyridazine-3-carboxamide scaffold, modifications at other positions of the pyridazine ring are expected to have a significant impact. The introduction of small, electron-withdrawing groups at positions 4 or 5 could potentially enhance activity by modulating the electronic distribution of the ring and its ability to participate in key interactions with a biological target. Conversely, the introduction of bulky substituents may lead to a decrease in activity due to steric hindrance. tandfonline.com

The following table illustrates the hypothetical impact of various substituents on the pyridazine ring, based on established principles from related heterocyclic compounds.

Position on Pyridazine RingSubstituentExpected Impact on ActivityRationale
4-F, -CNPotential for increased potencyElectron-withdrawing nature may enhance binding interactions.
4-OCH3, -CH3Potential for decreased potencyElectron-donating groups may be less favorable for certain targets.
5-NH2Variable, target-dependentCan act as a hydrogen bond donor, potentially increasing affinity if the target has a suitable acceptor.
5-t-butylLikely decrease in activitySteric bulk may prevent optimal binding.

Role of the N-Cyclopropyl Moiety in Efficacy and Selectivity

The N-cyclopropyl group is a common and valuable substituent in medicinal chemistry, known for its ability to positively influence the pharmacological profile of a drug candidate. researchgate.netimist.ma Its incorporation in the this compound scaffold is likely to confer several advantages.

The cyclopropyl (B3062369) ring introduces a degree of conformational rigidity to the molecule. nih.gov This can be entropically favorable for binding to a receptor, as less conformational freedom is lost upon binding. researchgate.netnih.gov NMR studies on secondary N-cyclopropyl amides have revealed a distinct conformational behavior compared to other aliphatic secondary amides, which can influence how the molecule presents itself to its biological target. rsc.org

From a metabolic standpoint, the cyclopropyl group is generally more stable than corresponding isopropyl or ethyl groups. nih.gov The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. imist.manih.gov This can lead to improved metabolic stability and a longer half-life in vivo. However, it is important to note that N-cyclopropyl groups can sometimes be susceptible to metabolic activation, leading to reactive intermediates. nih.gov

The compact, three-dimensional nature of the cyclopropyl group can also lead to enhanced binding affinity and selectivity. It can fit into small, specific pockets within a receptor that may not accommodate larger alkyl groups. This can lead to a reduction in off-target effects. researchgate.netnih.gov

Influence of Carboxamide Substituents on Biological Profiles and Potency

The carboxamide linker is a key structural feature of this compound, and modifications to this group can significantly alter the compound's biological activity. The amide bond itself can participate in hydrogen bonding interactions with a biological target, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

In a series of pyridazine-3-carboxamide-based allosteric inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent, RNA polymerase, the 3-carboxamide moiety was found to be crucial for antiviral potency. nih.gov X-ray co-crystal structures revealed that the carboxamide oxygen and the amide N-H were involved in key hydrogen bonding interactions with the enzyme. nih.gov

Replacing the N-cyclopropyl group with other substituents would be expected to have a significant impact on the biological profile. The size, lipophilicity, and hydrogen bonding capacity of the N-substituent are all critical parameters. For instance, replacing the cyclopropyl group with a larger, more lipophilic group could enhance binding to a hydrophobic pocket in the target, but might also lead to decreased solubility and increased off-target effects.

The following interactive table summarizes the potential effects of different N-substituents on the carboxamide group, based on general principles of medicinal chemistry.

N-SubstituentPotential Impact on PotencyPotential Impact on SelectivityPotential Impact on Physicochemical Properties
-HDecreaseDecreaseIncreased polarity, potentially higher solubility
-CH3VariableVariableSlight increase in lipophilicity
-CH(CH3)2 (isopropyl)VariableVariableIncreased lipophilicity, potential for steric hindrance
-phenylVariablePotential for increased selectivity through specific interactionsSignificant increase in lipophilicity, potential for π-π stacking interactions

Stereochemical Effects on Biological Activity

Chirality plays a crucial role in the interaction of small molecules with biological systems, as drug targets are themselves chiral. researchfloor.orgnih.gov The introduction of a chiral center into the this compound scaffold could lead to enantiomers with significantly different biological activities, a phenomenon known as eudismic ratio.

While the parent molecule, this compound, is not chiral, substitutions on the cyclopropyl ring or on the pyridazine ring could introduce stereocenters. For example, the introduction of a methyl group on the cyclopropyl ring would create chiral centers, leading to different stereoisomers.

Studies on other chiral molecules have demonstrated the profound impact of stereochemistry. For instance, in a series of D3 preferential agonists, the (2S,5S) conformation of a particular scaffold resulted in a privileged architecture with increased affinity and selectivity for the D3 receptor. nih.gov Similarly, the biological activity of cis-12,13-cyclopropyl-epothilone B variants was found to be highly dependent on the configuration of the stereocenters at C12 and C13. jocpr.com

Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers, as one may be significantly more potent or have a better safety profile than the other. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process.

For a series of this compound derivatives, a QSAR model could be developed to predict their biological activity based on a set of calculated molecular descriptors. These descriptors can be classified into several categories:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the partition coefficient (logP).

Topological descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

A statistically significant QSAR model for pyridazine derivatives was developed to predict their vasorelaxant activity, demonstrating the utility of this approach for this class of compounds. nih.gov Similarly, a QSAR analysis of 6-arylpyrazine-2-carboxamides as Trypanosoma brucei inhibitors identified key structural features for activity. nih.gov

For the this compound series, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly informative. nih.govnih.gov These methods use 3D representations of the molecules to derive correlations between the steric and electrostatic fields around the molecules and their biological activity. drugdesign.org The resulting contour maps can visualize regions where modifications to the molecule are likely to increase or decrease activity, providing a powerful tool for predictive analytics in the design of new, more potent derivatives. researchgate.net

Computational Chemistry and Molecular Modeling Approaches in Research on 6 Chloro N Cyclopropylpyridazine 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-chloro-N-cyclopropylpyridazine-3-carboxamide, docking simulations would be employed to predict how this ligand interacts with the binding site of a specific biological target, such as a protein or enzyme. These simulations would provide insights into the binding affinity, orientation, and conformation of the molecule within the active site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues, would be identified. The results are often summarized in a table listing the binding energies and interacting residues.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Processes

To understand the dynamic nature of the ligand-target interaction, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms and molecules over time, providing a view of the flexibility of both the ligand and the target protein. For this compound, MD simulations would reveal the stability of the docked pose, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the binding process. Data from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would be analyzed to assess the stability of the complex.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be used to investigate the electronic properties and reactivity of this compound. These calculations can determine the molecule's 3D geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The results would provide a deeper understanding of the molecule's chemical reactivity, stability, and potential interaction sites. Key parameters such as ionization potential, electron affinity, and chemical hardness would be calculated and could be presented in a data table.

Virtual Screening and De Novo Design Strategies for Novel Analogues

Virtual screening techniques could be utilized to search large compound libraries for molecules with similar properties to this compound that might bind to the same target. Conversely, de novo design strategies would use computational algorithms to design novel molecules that are optimized to fit the binding site of a target protein. These approaches would be instrumental in identifying new and potentially more potent analogues of the parent compound for further development.

Prediction of Biological Activity through In Silico Methods

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, would be employed to predict the biological activity of this compound and its analogues. By building a statistical model that correlates the chemical structures of a series of compounds with their experimentally determined biological activity, the activity of new or untested compounds can be predicted. This approach helps in prioritizing which analogues to synthesize and test, thereby streamlining the drug discovery process.

Advanced Research Directions and Future Perspectives for 6 Chloro N Cyclopropylpyridazine 3 Carboxamide

Development of Innovative Synthetic Methodologies for Enhanced Scalability and Sustainability

The synthesis of pyridazine (B1198779) derivatives is a critical area of research, with ongoing efforts to develop more efficient, scalable, and environmentally friendly methods. Traditional synthetic routes can sometimes be challenging, but modern organic chemistry offers several promising avenues for the synthesis of compounds like 6-chloro-N-cyclopropylpyridazine-3-carboxamide. ovid.com

One innovative approach is the use of palladium-catalyzed aminocarbonylation reactions, which provide an efficient and attractive alternative to conventional synthetic routes for producing carboxamides. researchgate.net This method could be adapted for the large-scale production of this compound. Another emerging strategy is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers a metal-free and highly regioselective synthesis of pyridazine derivatives under neutral conditions. organic-chemistry.org

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields. researchgate.net One-pot synthesis procedures, such as the singlet oxygen [4+2] cycloaddition followed by reduction and hydrazine (B178648) cyclization, offer a mild and stereoselective route to pyridazine C-nucleosides and could be adapted for the synthesis of pyridazine carboxamides. nih.gov

Synthetic Methodology Key Advantages Potential Application
Palladium-catalyzed aminocarbonylationEfficient, suitable for industrial scaleLarge-scale synthesis of this compound
Aza-Diels-Alder reactionMetal-free, highly regioselective, neutral conditionsSustainable and cost-effective synthesis of pyridazine derivatives
Microwave-assisted synthesisReduced reaction times, improved yieldsRapid and efficient synthesis of this compound
One-pot synthesis proceduresMild conditions, stereoselectiveStreamlined synthesis of complex pyridazine derivatives

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The pyridazine scaffold is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. nih.govresearchgate.netrjptonline.org This versatility suggests that this compound and its analogs could have therapeutic potential in a variety of diseases.

Recent research has highlighted the role of pyridazine-containing compounds as inhibitors of several key biological targets. For instance, pyridazine derivatives have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a protein involved in cancer progression. nih.gov Additionally, pyrazolo-pyridazine derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2), both of which are important targets in cancer therapy. mdpi.com The pyridazine-3-carboxamide (B1582110) moiety has also been incorporated into selective agonists for the cannabinoid CB2 receptor, which is involved in inflammation and pain. nih.gov

The broad biological activity of pyridazine derivatives suggests that this compound could be a valuable tool for exploring new therapeutic areas. Phenotypic screening and target-based assays could reveal novel biological targets and mechanisms of action for this compound.

Potential Biological Target Therapeutic Area Relevant Research
c-Jun N-terminal kinase (JNK)CancerDesign of novel pyridazine derivatives as JNK1 inhibitors nih.gov
EGFR and CDK-2CancerPyrazolo-pyridazine derivatives as potential EGFR and CDK-2 inhibitors mdpi.com
Cannabinoid CB2 receptorInflammation, PainDevelopment of pyridazine-3-carboxamides as selective CB2 agonists nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1)Cancer ImmunotherapyDiscovery of pyrazine (B50134) carboxamides as selective HPK1 inhibitors researchgate.net
Glutaminase 1 (GLS1)Cancer MetabolismPyridazine derivatives as GLS1 inhibitors nih.gov

Application of Artificial Intelligence and Machine Learning in the Design and Optimization of Pyridazine Carboxamides

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govmdpi.com These computational tools can be applied to the development of pyridazine carboxamides, including this compound, in several ways.

Rational Design and Synthesis of Multi-targeted Agents Incorporating Pyridazine Carboxamide Scaffolds

The concept of "polypharmacology," where a single drug acts on multiple biological targets, is gaining traction as a strategy for treating complex diseases like cancer. rsc.org The versatile nature of the pyridazine carboxamide scaffold makes it an ideal platform for the rational design of multi-targeted agents.

By combining the pyridazine carboxamide core with other pharmacophores, it is possible to create hybrid molecules that inhibit multiple disease-related targets simultaneously. For example, a pyridazine-based compound could be designed to inhibit both a protein kinase and a component of a signaling pathway, leading to synergistic therapeutic effects. The design of such molecules often involves computational modeling and a deep understanding of the structure-activity relationships of the target proteins. rsc.org

Research into Formulation Strategies for Optimized Biological Efficacy in Relevant Experimental Systems

The biological efficacy of a drug candidate is highly dependent on its formulation, which affects its solubility, stability, and bioavailability. For halogenated pyridazine carboxamides like this compound, which may have limited aqueous solubility, advanced formulation strategies are crucial for optimizing their therapeutic potential. nih.govresearchgate.net

Research in this area could focus on the development of nanoparticle-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). mdpi.com These formulations can enhance the solubility and bioavailability of poorly soluble drugs, leading to improved efficacy in preclinical models. Other strategies to be explored include the use of amorphous solid dispersions, co-crystals, and various nanoformulations to improve the pharmacokinetic properties of pyridazine carboxamides.

Addressing Challenges and Identifying Opportunities in Translational Research for Halogenated Pyridazine Carboxamides

Translating a promising drug candidate from the laboratory to the clinic is a complex and challenging process. For halogenated pyridazine carboxamides, specific challenges may include potential metabolic liabilities and off-target toxicities. acs.org However, the unique properties of the pyridazine ring also present opportunities.

The pyridazine scaffold has been associated with reduced interaction with the hERG potassium channel, which is a key factor in cardiac toxicity, and low cytochrome P450 inhibitory effects. nih.gov These properties could translate into a better safety profile for pyridazine-based drugs. Furthermore, the ability to fine-tune the physicochemical properties of the pyridazine ring through substitution allows for the optimization of drug-like properties, such as membrane permeability and metabolic stability. nih.gov

Future translational research should focus on comprehensive preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound and its analogs. Identifying predictive biomarkers and developing robust preclinical models will be essential for successfully advancing these compounds into clinical development.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N-cyclopropylpyridazine-3-carboxamide, and how can reaction yields be improved?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting a pyridazine chloride precursor (e.g., 6-chloropyridazine-3-carbonyl chloride) with cyclopropylamine under inert conditions. For example, a 32% yield was achieved using a two-step procedure involving activation of the carbonyl group followed by amine coupling . To optimize yields:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Employ coupling agents like EDCI/HOBt to enhance reactivity.
  • Monitor reaction progress via TLC or LC-MS to terminate at peak efficiency.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • Mass Spectrometry (ESIMS): Confirm molecular weight (e.g., [M+H]+ at m/z 352.2 in analogous carboxamides) .
  • NMR: Use 1^1H/13^13C NMR to verify cyclopropyl group integration (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and pyridazine ring signals.
  • HPLC: Assess purity (>95%) with C18 columns and UV detection at 254 nm .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures.
  • Photostability: Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC.
  • Humidity Sensitivity: Store at 25°C/60% RH and assess hygroscopicity by Karl Fischer titration .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases).
  • DFT Calculations: Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridazine ring.
  • MD Simulations: Assess binding stability in aqueous environments (e.g., solvation free energy via GROMACS) .

Q. How to resolve contradictory data in reported biological activity (e.g., IC₅₀ variability across assays)?

Answer:

  • Orthogonal Assays: Validate inhibition using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays.
  • Statistical Analysis: Apply ANOVA to identify outliers or batch effects.
  • Control Experiments: Test metabolite interference (e.g., cytochrome P450 activity in liver microsomes) .

Methodological Framework:

Replicate experiments across independent labs.

Standardize assay conditions (pH, temperature, cell line).

Use positive controls (e.g., staurosporine for kinase inhibition) .

Q. What factorial design strategies are optimal for studying structure-activity relationships (SAR) of analogs?

Answer:

  • 2k^k Factorial Design: Vary substituents (e.g., cyclopropyl vs. methyl groups) and reaction conditions (temperature, solvent) to assess impact on bioactivity .
  • Response Surface Methodology (RSM): Optimize synthetic parameters (e.g., time, catalyst loading) for maximal yield and purity.

Example Design Table:

FactorLow Level (-1)High Level (+1)
SubstituentCyclopropylMethyl
Temperature25°C50°C

Q. How to integrate mechanistic studies (e.g., kinetic isotope effects) to elucidate reaction pathways?

Answer:

  • Isotopic Labeling: Synthesize 13^{13}C-labeled analogs to track bond cleavage via NMR.
  • Kinetic Profiling: Measure kobsk_{obs} under pseudo-first-order conditions to distinguish SN1 vs. SN2 mechanisms.
  • Cross-Validation: Compare experimental data with computational transition state models .

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Feasible Synthetic Routes

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6-chloro-N-cyclopropylpyridazine-3-carboxamide
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6-chloro-N-cyclopropylpyridazine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.